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Compound Name: 5,7-Dimethyl-8-hydroxyquinoline

Cat. No.: B1300873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry,

renowned for its diverse biological activities.[1] Its derivatives have been extensively explored

for their potential as antimicrobial, anticancer, and neuroprotective agents.[2] The therapeutic

efficacy of these compounds is intricately linked to their chemical structure, with subtle

modifications to the 8-HQ core leading to significant changes in biological activity. This guide

provides a comparative analysis of the structure-activity relationships (SAR) of 8-

hydroxyquinoline derivatives, supported by quantitative data and detailed experimental

protocols.

Core Principles of 8-Hydroxyquinoline Activity
The biological activity of 8-hydroxyquinoline and its derivatives is often attributed to their ability

to chelate metal ions.[2] The nitrogen atom in the quinoline ring and the hydroxyl group at the

C-8 position form a bidentate chelation site, enabling the formation of stable complexes with

various metal ions such as iron, copper, and zinc.[3] This metal chelation can disrupt metal

homeostasis in cells, leading to downstream effects that contribute to the observed biological

activities.[2][4] Furthermore, the planar structure of the 8-HQ scaffold allows for intercalation

into DNA and interaction with various enzymes and proteins.[5]
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8-Hydroxyquinoline derivatives have demonstrated broad-spectrum activity against bacteria

and fungi.[6] The SAR for antimicrobial activity is largely influenced by the nature and position

of substituents on the quinoline ring.

Key SAR Findings for Antimicrobial Activity:
Halogenation: The introduction of halogen atoms, particularly at the C-5 and C-7 positions,

generally enhances antimicrobial activity.[7] For instance, 5,7-dichloro-8-hydroxyquinoline

(cloxyquin) exhibits potent antibacterial activity.[7] The increased lipophilicity due to

halogenation is thought to improve cell permeability.[8]

Alkyl and Aryl Substitutions: Substitution at the C-2 position can modulate activity. While

some substitutions decrease potency, others, like the introduction of a 2-styryl group, can

retain or even enhance activity against certain pathogens like Mycobacterium tuberculosis.

[9]

Hydroxyl Group: The presence of the 8-hydroxyl group is crucial for antibacterial and

antimycobacterial activity.[10] Its removal or modification often leads to a significant loss of

potency.

Metal Chelation: The antimicrobial mechanism is often linked to the chelation of essential

metal ions, thereby inhibiting microbial growth.[5]
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Compound Substituent(s) Organism MIC (µM) Reference

8-

Hydroxyquinoline
-

Staphylococcus

aureus
≤6.90–110.20 [7]

Cloxyquin 5-Chloro
Staphylococcus

aureus
≤5.58–44.55 [7]

5,7-Dichloro-8-

hydroxy-2-

methylquinoline

5,7-Dichloro, 2-

Methyl
M. tuberculosis 0.1 [10]

5,7-Dichloro-8-

hydroxy-2-

methylquinoline

5,7-Dichloro, 2-

Methyl
M. smegmatis 1.56 [10]

5,7-Dichloro-8-

hydroxy-2-

methylquinoline

5,7-Dichloro, 2-

Methyl

Methicillin-

sensitive S.

aureus (MSSA)

2.2 [10]

5,7-Dichloro-8-

hydroxy-2-

methylquinoline

5,7-Dichloro, 2-

Methyl

Methicillin-

resistant S.

aureus (MRSA)

1.1 [10]

8-O-prenyl

derivative
8-O-prenyl

M. smegmatis

(biofilm)
12.5 [10]

Anticancer Activity
The anticancer properties of 8-hydroxyquinoline derivatives are multifaceted, involving

mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of

angiogenesis.[8][11] Their ability to chelate metals and modulate cellular redox homeostasis

plays a significant role in their antitumor effects.[4]

Key SAR Findings for Anticancer Activity:
Substitution at C-5 and C-7: Electron-withdrawing groups at the C-5 position have been

shown to improve anticancer activity.[4] Halogenation at these positions, particularly with

chlorine, is a common strategy to enhance potency.[8][11]
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Substitution at C-2: Modifications at the C-2 position can significantly impact cytotoxicity. For

example, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated potent in vitro and in vivo

antitumor activity.[11][12]

Mannich Bases: The introduction of Mannich bases at the C-7 position has led to the

development of derivatives with unique anticancer activity against multidrug-resistant cells.

[4]

Metal Complexes: The formation of metal complexes, particularly with copper(II), can

enhance the antiproliferative activity of 8-hydroxyquinoline hydrazones.[11]
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Compound Substituent(s)
Cancer Cell
Line

IC50 (µM) Reference

8-hydroxy-2-

quinolinecarbald

ehyde

2-Carbaldehyde Hep3B 6.25 µg/mL [12]

8-hydroxy-2-

quinolinecarbald

ehyde

2-Carbaldehyde

MDA231, T-47D,

Hs578t, SaoS2,

K562, SKHep1

12.5–25 µg/mL [12]

o-chloro

substitution on

phenyl ring

derivative

o-chloro on

phenyl
A-549 5.6 [8]

5,7-dibromo-8-

hydroxyquinoline

derivatives

5,7-Dibromo
Various cancer

cell lines
0.69–22 [8]

6-chloro-

pyrano[3,2-

h]quinolone

derivative

6-Chloro MCF-7 0.9 µg/mL [3]

6-chloro-

pyrano[3,2-

h]quinolone

derivative

6-Chloro HCT 116 1.3 µg/mL [3]

6-chloro-

pyrano[3,2-

h]quinolone

derivative

6-Chloro HepG2 0.7 µg/mL [3]

6-chloro-

pyrano[3,2-

h]quinolone

derivative

6-Chloro A549 1.23 µg/mL [3]
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Neuroprotective Activity
8-Hydroxyquinoline derivatives have emerged as promising therapeutic agents for

neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][13] Their

neuroprotective effects are linked to their ability to chelate excess metal ions, reduce oxidative

stress, and inhibit the aggregation of amyloid-β peptides.[13][14]

Key SAR Findings for Neuroprotective Activity:
Lipophilicity and BBB Penetration: The ability to cross the blood-brain barrier (BBB) is a

critical requirement for neuroprotective agents. Modifications that enhance lipophilicity,

without compromising other essential properties, are often explored.[13]

Metal Chelation: The chelation of redox-active metals like copper and iron is a key

mechanism of action, as these metals are implicated in the oxidative stress and protein

aggregation observed in neurodegenerative disorders.[13]

Antioxidant Moieties: The incorporation of antioxidant functionalities, such as lipoic acid, into

the 8-HQ scaffold can lead to multifunctional compounds with enhanced neuroprotective

capabilities.[13]

Cholinesterase Inhibition: Some derivatives have been designed to also inhibit

cholinesterases, offering a multi-target approach for Alzheimer's disease therapy.[3][14]
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Compound Key Feature Cell Line Assay Outcome Reference

LA-HQ-LA

(bis-lipoyl

derivative)

Antioxidant,

Chelator
SH-SY5Y

H2O2 and 6-

OHDA

induced

toxicity

Significant

neuroprotecti

ve and

antioxidant

effects

[13]

8-

hydroxyquinol

ine,

clioquinol,

nitroxoline

Chelator SH-SY5Y

High glucose

induced cell

death

Attenuated

neuronal cell

death via

calpain-

calpastatin

pathways

[15]

MTDLs

(Multi-Target-

Directed

Ligands)

Chelator,

Cholinesteras

e inhibitor

-
β-amyloid

aggregation

Significant

inhibition
[14]

Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline

derivatives and a vehicle control. Incubate for 48-72 hours.

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to

dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that

inhibits cell growth by 50%.

Agar Dilution Method for Minimum Inhibitory
Concentration (MIC)
The agar dilution method is a standard technique for determining the MIC of an antimicrobial

agent.

Preparation of Agar Plates: Prepare a series of agar plates containing serial dilutions of the

8-hydroxyquinoline derivative. A control plate without the compound is also prepared.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g.,

Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.[7]
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General Structure-Activity Relationship of 8-Hydroxyquinoline Derivatives
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Caption: Key substitution points on the 8-hydroxyquinoline scaffold and their influence on major

biological activities.

Proposed Mechanism of Anticancer Action
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Proposed Anticancer Mechanism of 8-Hydroxyquinoline Derivatives
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Caption: A simplified signaling pathway illustrating the proposed metal-dependent anticancer

mechanism of 8-hydroxyquinoline derivatives.

Experimental Workflow for In Vitro Activity Screening
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Experimental Workflow for In Vitro Screening of 8-HQ Derivatives

Synthesized
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Caption: A logical workflow for the in vitro screening and evaluation of novel 8-hydroxyquinoline

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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